molecular formula C15H20N2O2S B2413889 2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine CAS No. 1376439-63-2

2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2413889
CAS No.: 1376439-63-2
M. Wt: 292.4
InChI Key: PDHTVMCUUHTGJD-UHFFFAOYSA-N
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Description

2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-20(19,12-8-14-5-2-1-3-6-14)17-11-10-16-9-4-7-15(16)13-17/h1-3,5-6,8,12,15H,4,7,9-11,13H2/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHTVMCUUHTGJD-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CN(CCN2C1)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine typically involves multiple steps. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the final product.

Chemical Reactions Analysis

2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolopyrazines exhibit promising anticancer properties. For instance, a study evaluated several compounds derived from similar structures against human cancer cell lines such as Panc-1 and MDA-MB-231. The results showed that certain derivatives demonstrated significant cytotoxicity with IC50 values lower than that of established chemotherapeutic agents like etoposide . Specifically, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antiproliferative activity.

Antioxidant Properties
Another area of interest is the antioxidant activity of pyrrolopyrazine derivatives. Compounds synthesized from this core structure have been tested for their ability to scavenge free radicals and inhibit lipoxygenase enzymes. These studies suggest that certain derivatives possess strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid .

Pharmacological Applications

Anti-inflammatory Effects
Pyrrolopyrazines have also been investigated for their anti-inflammatory properties. Research indicates that modifications to the core structure can enhance the anti-inflammatory efficacy of these compounds. For example, specific substitutions on the pyrazine ring have shown to inhibit pro-inflammatory cytokines effectively .

Neuroprotective Effects
Emerging studies suggest that some pyrrolopyrazine derivatives may offer neuroprotective benefits. These compounds are being explored for their potential to mitigate oxidative stress-related neuronal damage, which is a critical factor in neurodegenerative diseases .

Material Science

Polymer Chemistry
In addition to biological applications, pyrrolopyrazines are being explored in material science for their potential use in polymer synthesis. Their unique chemical structure allows for the development of novel materials with specific mechanical and thermal properties. This application is particularly relevant in creating advanced materials for electronics and coatings.

Synthetic Methodologies

The synthesis of 2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves several steps that typically include cyclization reactions and functional group modifications. Efficient synthetic routes have been developed that allow for the rapid production of various derivatives with tailored biological activities .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal Chemistry Anticancer agentsSignificant cytotoxicity against cancer cell lines; some compounds more potent than etoposide .
Pharmacology Anti-inflammatory and neuroprotective effectsModifications enhance anti-inflammatory properties; potential neuroprotection against oxidative stress .
Material Science Polymer synthesisDevelopment of advanced materials with tailored properties for electronics and coatings .

Mechanism of Action

The mechanism of action of 2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives :

    2-(Acylethynyl)pyrroles: These compounds share a similar pyrrole ring structure but differ in their functional groups, leading to variations in their biological activities.

    N-Propargylenaminones:

    Pyrrolo[1,2-a]pyrazines:

Biological Activity

The compound 2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a member of the pyrrolopyrazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 286.38 g/mol. The structure features a sulfonyl group attached to a hexahydro-pyrrolo-pyrazine framework, which is critical for its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. A study reported that synthesized derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.09 mg/mL to 1.0 mg/mL against various bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Research on pyrazole derivatives indicates that they possess anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific mechanism of action for This compound remains to be elucidated but may involve targeting specific oncogenic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrrolopyrazine compounds can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further investigation is required to confirm these effects for This compound specifically.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity with MIC values between 0.09 mg/mL and 1.0 mg/mL for similar compounds.
Highlighted anticancer properties of pyrazole derivatives; potential mechanisms include apoptosis and cell cycle arrest.
Discussed neuroprotective potential of pyrrolopyrazines; requires further specific studies on the compound .

Q & A

Q. What are the established synthetic routes for 2-[(E)-2-Phenylethenyl]sulfonyl-pyrrolo[1,2-a]pyrazine derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and sulfonylation. Key steps include:

  • Cyclization : Pyrrolo-pyrazine core formation via refluxing pyrrole derivatives with hydrazine or similar reagents (e.g., xylene reflux for 25–30 hours as in ).
  • Sulfonylation : Introducing the (E)-styrenesulfonyl group using sulfonyl chlorides under basic conditions.
  • Purification : Recrystallization (e.g., methanol) or column chromatography to isolate high-purity products .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
SolventPolar aprotic (e.g., DMF)Enhances reactivity of intermediates
Temperature80–120°C (reflux)Drives cyclization but may decompose heat-sensitive groups
CatalystTriethylamine (for sulfonylation)Facilitates deprotonation and reaction efficiency

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the hexahydro-pyrrolo-pyrazine core?

Methodological Answer:

  • X-ray Crystallography : Gold standard for absolute stereochemical assignment, as demonstrated in hexahydro-pyrrolo-oxazine derivatives (). Requires high-quality single crystals.
  • NMR (NOESY/ROESY) : Detects through-space interactions to infer spatial arrangement of substituents. For example, coupling constants (J values) in 1^1H NMR distinguish axial/equatorial protons in the hexahydro ring .
  • Circular Dichroism (CD) : Useful for chiral centers, correlating electronic transitions with stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound?

Methodological Answer:

  • Standardize Assay Conditions : Variations in cell lines, solvent (DMSO concentration), or incubation times can skew results. Replicate experiments under controlled conditions (e.g., ’s randomized block design for minimizing bias).
  • Dose-Response Analysis : Use Hill plots to differentiate between true activity and assay artifacts. For example, EC50 discrepancies may arise from solubility limits .
  • Meta-Analysis : Apply statistical tools (e.g., forest plots) to aggregate data from multiple studies and identify outliers or trends .

Q. Example Data Contradiction :

StudyReported IC50 (μM)Cell LineSolvent (% DMSO)
A0.5HEK2930.1%
B5.2HeLa1.0%
Resolution: Re-evaluate Study B using HEK293 and 0.1% DMSO to isolate compound-specific effects.

Q. What theoretical frameworks guide the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic effects (Hammett σ) or lipophilicity (logP) with bioavailability. For instance, adding electron-withdrawing groups to the styrenesulfonyl moiety may improve metabolic stability .
  • Molecular Dynamics Simulations : Predict binding affinity to targets (e.g., kinases) by modeling interactions between the pyrrolo-pyrazine core and active-site residues .
  • Retrosynthetic Analysis : Prioritize analogs with synthetically accessible modifications (e.g., replacing the phenyl group with bioisosteres like thiophene) .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use affinity-based probes (ABPs) with a photo-crosslinker to capture target proteins in live cells. Purify and identify via LC-MS/MS .
  • Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify off-target effects. For example, pyrrolo-pyrazines often inhibit MAPK or PI3K pathways .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to HCl (0.1–1.0 M) at 37°C, monitoring degradation via HPLC at intervals (0, 24, 48 hrs).
  • LC-MS Identification : Characterize degradation products (e.g., hydrolysis of the sulfonyl group) to pinpoint instability mechanisms .
  • Buffer Optimization : Test buffered solutions (pH 1–6) to simulate physiological environments and recommend formulation adjustments .

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